molecular formula C10H11BrFNO B1401107 1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol CAS No. 1339047-73-2

1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol

Cat. No.: B1401107
CAS No.: 1339047-73-2
M. Wt: 260.1 g/mol
InChI Key: MICKFZMFCXIWBF-UHFFFAOYSA-N
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Description

1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol ( 1339047-73-2) is a high-purity azetidine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound, with a molecular formula of C10H11BrFNO and a molecular weight of 260.10 g/mol, is characterized by the presence of a bromo-fluorobenzyl group attached to the azetidin-3-ol scaffold . The azetidine ring is a four-membered nitrogen-containing saturated heterocycle that serves as a valuable scaffold in drug discovery, often contributing to metabolic stability and influencing the physicochemical properties of lead compounds. The simultaneous presence of bromine and fluorine atoms on the phenyl ring makes this compound a versatile synthetic intermediate. The halogen atoms are excellent handles for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to create diverse chemical libraries for structure-activity relationship studies . Compounds featuring the azetidin-3-ol core have been investigated in patent literature for various therapeutic applications, including as potential inhibitors of enzymes like PDE9 for the treatment of cognitive disorders and Alzheimer's disease . Furthermore, azetidinone derivatives (the ketone analogs of azetidinols) have demonstrated notable antibacterial properties when hybridized with other pharmacophores, such as imidazole, highlighting the potential of this chemical class in developing new anti-infective agents to address multidrug-resistant bacteria . This product is provided with a purity of 98% and should be stored at 2-8°C to maintain stability . It is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-[(2-bromo-4-fluorophenyl)methyl]azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO/c11-10-3-8(12)2-1-7(10)4-13-5-9(14)6-13/h1-3,9,14H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MICKFZMFCXIWBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=C(C=C(C=C2)F)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

Synthesis protocols for 1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis Protocols for 1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol

Part 1: Executive Summary & Strategic Rationale

This technical guide details the synthesis of 1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol , a high-value heterocyclic building block often employed in the development of S1P1 receptor modulators and other GPCR-targeting therapeutics.[1]

The azetidin-3-ol core presents specific challenges due to its high polarity, ring strain, and the hydrophilicity of the starting material (often supplied as a hydrochloride salt). This guide provides two distinct, self-validating protocols:

  • Method A (Reductive Amination): The "Library Standard."[1] Prioritizes chemoselectivity and mild conditions.[1][2][3] Ideal for small-scale (mg to g) synthesis where purity profile is paramount.[1]

  • Method B (Direct Nucleophilic Substitution): The "Process Standard."[1] Prioritizes atom economy and cost.[1] Ideal for scale-up (>10 g) where reagent cost is a driver.[1]

Part 2: Retrosynthetic Analysis & Pathway Logic

The synthesis relies on the formation of the C-N bond between the azetidine nitrogen and the benzylic carbon.[1]

Retrosynthesis Target Target: 1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol Azetidine Nucleophile: Azetidin-3-ol (HCl Salt) Azetidine->Target + Linker Aldehyde Electrophile A: 2-Bromo-4-fluorobenzaldehyde Aldehyde->Target Reductive Amination (Method A) Halide Electrophile B: 2-Bromo-4-fluorobenzyl bromide Halide->Target S_N2 Alkylation (Method B)

Caption: Retrosynthetic disconnection showing two viable pathways: Reductive Amination (Method A) via the aldehyde and Direct Alkylation (Method B) via the benzyl halide.[1]

Part 3: Detailed Experimental Protocols

Method A: Reductive Amination (Recommended)

Rationale: This method avoids the risk of over-alkylation (quaternization) and typically yields a cleaner crude profile, simplifying the purification of the polar product.

Reagents & Stoichiometry:

Component Role Equiv. Notes
Azetidin-3-ol HCl Amine Source 1.0 Hygroscopic; store in desiccator.
2-Bromo-4-fluorobenzaldehyde Electrophile 1.0 - 1.1 Slight excess ensures full amine consumption.[1]
NaBH(OAc)₃ (STAB) Reductant 1.5 Milder than NaBH₄; prevents direct aldehyde reduction.[1]
DIPEA (Hünig's Base) Base 1.0 - 1.2 Essential to free-base the HCl salt.[1]
Acetic Acid (AcOH) Catalyst 1.0 - 2.0 Promotes iminium ion formation.[1]

| DCM or DCE | Solvent | [0.2 M] | 1,2-Dichloroethane (DCE) preferred for reaction rate.[1] |

Step-by-Step Protocol:

  • Free-Basing (In Situ):

    • To a flame-dried round-bottom flask under N₂, add Azetidin-3-ol HCl (1.0 equiv) and anhydrous DCM or DCE (10 mL/g).

    • Add DIPEA (1.1 equiv) dropwise.[1] Stir for 15 minutes at room temperature (RT). The suspension may clear slightly as the free amine is liberated.[1]

  • Imine Formation:

    • Add 2-Bromo-4-fluorobenzaldehyde (1.05 equiv) to the mixture.[1]

    • Add Acetic Acid (1.5 equiv).[1]

    • Critical Checkpoint: Stir at RT for 30–60 minutes. This allows the equilibrium between the aldehyde/amine and the iminium species to establish.[1]

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add Sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 10 minutes. Note: Gas evolution (H₂) may occur.[1]

    • Remove the ice bath and stir at RT for 4–16 hours. Monitor by LC-MS or TLC (DCM/MeOH 9:1). Look for the disappearance of the aldehyde.[1]

  • Quench & Workup:

    • Quench by adding saturated aqueous NaHCO₃ (slowly).[1][4] Stir vigorously for 20 minutes to decompose boron complexes.

    • Separate phases.[1][4][5] Extract the aqueous layer with DCM (3x).[1]

    • Self-Validating Step: The product is an amino-alcohol.[1][6] It will partition into the organic layer, but ensure the aqueous pH is >8 to keep the amine neutral.

Method B: Direct N-Alkylation (Scale-Up)

Rationale: Uses cheaper reagents (benzyl bromide) and inorganic bases.[1] Requires careful temperature control to prevent dimerization or polymerization.[1]

Reagents & Stoichiometry:

Component Role Equiv. Notes
Azetidin-3-ol HCl Nucleophile 1.0
2-Bromo-4-fluorobenzyl bromide Electrophile 1.0 Do not use excess; prevents bis-alkylation.[1]
K₂CO₃ Base 2.5 - 3.0 1 eq for HCl neutralization, 1+ eq for reaction.[1]

| Acetonitrile (MeCN) | Solvent | [0.3 M] | Polar aprotic; facilitates S_N2.[1] |

Step-by-Step Protocol:

  • Preparation:

    • Suspend Azetidin-3-ol HCl (1.0 equiv) and finely powdered K₂CO₃ (3.0 equiv) in Acetonitrile (MeCN).

    • Stir at RT for 30 minutes to ensure neutralization of the HCl salt.

  • Alkylation:

    • Cool the suspension to 0°C.

    • Add 2-Bromo-4-fluorobenzyl bromide (1.0 equiv) dropwise as a solution in minimal MeCN.[1]

    • Allow the reaction to warm to RT and stir for 12–18 hours.

    • Heating Note: If reaction is sluggish, heat to 40°C. Avoid reflux to prevent azetidine ring opening or polymerization.

  • Filtration & Workup:

    • Filter the solids (inorganic salts) through a Celite pad.[1] Rinse the pad with MeCN.[1]

    • Concentrate the filtrate to a residue.[1][6]

    • Redissolve residue in EtOAc and wash with water (1x) and Brine (1x).[1]

Part 4: Purification & Characterization Strategy

Due to the polar hydroxyl group and the basic nitrogen, the product can streak on silica gel.

Purification Workflow:

Purification Crude Crude Mixture AcidExt Acid Extraction (1M HCl) Crude->AcidExt Partition OrgWash Organic Wash (Remove non-basic impurities) AcidExt->OrgWash Discard Organic Basify Basify Aqueous (pH > 10 with NaOH) AcidExt->Basify Aq. Phase FinalExt Extract DCM/EtOAc & Dry Basify->FinalExt Isolate Product

Caption: Acid-Base extraction workflow to remove neutral impurities (unreacted aldehyde/halide) before chromatography.

Flash Chromatography Conditions:

  • Stationary Phase: Silica Gel (standard).[1]

  • Eluent: DCM : MeOH : NH₄OH (95 : 5 : 0.5 to 90 : 10 : 1).[1]

  • Note: The addition of ammonia or triethylamine is mandatory to prevent the amine from interacting with acidic silanols.[1]

Analytical Validation (Expected Data):

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.0–7.6 ppm: Aromatic protons (3H, m).[1] Look for the specific splitting pattern of the 1,2,4-substituted ring.

    • δ 4.4–4.6 ppm: Quintet/Multiplet (1H) for the methine proton at C3 (-CH -OH).[1]

    • δ 3.6–3.8 ppm: Singlet (2H) for the benzylic methylene (-N-CH ₂-Ar).[1]

    • δ 2.9–3.6 ppm: Multiplets (4H) for the azetidine ring protons.[1]

  • MS (ESI+):

    • Look for [M+H]⁺ doublet peaks (due to ⁷⁹Br/⁸¹Br isotopes) with equal intensity.[1]

Part 5: Safety & Handling

  • Azetidine Toxicity: Low molecular weight azetidines are potential alkylating agents (though less so when substituted).[1] Handle in a fume hood.

  • Benzyl Halides: 2-Bromo-4-fluorobenzyl bromide is a lachrymator and skin irritant.[1]

  • Stability: The product is a free base amine.[1] For long-term storage, convert to the Hydrochloride or Oxalate salt to prevent oxidation or discoloration.[1]

References

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link[1]

  • Azetidine Synthesis Review: Couty, F., & Evano, G. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles."[1] Organic Preparations and Procedures International, 2006, 38(5), 427–465. Link[1]

  • General N-Alkylation Protocols: "Amine Synthesis via N-Alkylation." Organic Chemistry Portal. Link

  • Workup of Polar Amines: "Reaction Work-Up Procedures." University of Rochester, Not Voodoo X. Link

Sources

Functionalizing the hydroxyl group of 1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol

Abstract

This guide details the strategic functionalization of 1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol (CAS: 1339047-73-2).[1][2] This scaffold is a high-value intermediate in medicinal chemistry, particularly for GPCR modulators and anti-tubercular spirocycles.[1] The presence of a strained azetidine ring, a basic tertiary amine, and sensitive aryl halides requires a deviation from standard aliphatic alcohol protocols. This note prioritizes non-acidic oxidative pathways and controlled activation strategies to prevent ring fragmentation and rearrangement.

Part 1: Strategic Analysis & Molecular Logic

Structural Deconstruction

The molecule contains three reactive centers with competing stabilities:

  • C3-Hydroxyl Group (Target): A secondary alcohol on a strained 4-membered ring.[1] It is sterically exposed but electronically coupled to the ring strain.

  • Azetidine Nitrogen: A basic tertiary amine (

    
    ).[1] Protonation or quaternization activates the ring towards nucleophilic opening (ring destruction).
    
  • Aryl Halides (Br, F): Stable under standard alcohol functionalization but susceptible to metal-halogen exchange if strong lithiated bases are used.

The "Ring Strain" Constraint

Azetidines possess


 26 kcal/mol of ring strain. Unlike unstrained piperidines, the azetidine ring is prone to:
  • Ring Opening: Triggered by strong acids or heating with nucleophiles.

  • Ring Contraction: Triggered during nucleophilic substitution at C3 (e.g., fluorination), often yielding cyclopropyl carbinyl derivatives via a non-classical cation intermediate.

Critical Rule: Avoid thermodynamic conditions (high heat, strong Lewis acids) that favor ring relaxation. Use kinetic control.

Part 2: Experimental Protocols

Protocol A: Oxidation to Azetidin-3-one (The Ketone Gateway)

Objective: Convert the alcohol to a ketone to access spirocyclic derivatives or gem-difluoro moieties.[1] Challenge: Standard Jones oxidation or PCC can cause acid-catalyzed ring opening or difficult purification of the basic amine.[1] Solution:Parikh-Doering Oxidation . It is mild, scalable, and compatible with the basic nitrogen and aryl halides.

Reagents:

  • Substrate: 1.0 eq

  • Sulfur Trioxide Pyridine Complex (

    
    ): 3.0 eq
    
  • Dimethyl Sulfoxide (DMSO): Solvent (anhydrous)

  • Triethylamine (

    
    ): 5.0 eq
    

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 g of 1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol in 10 mL of anhydrous DMSO/DCM (1:1 mixture) under

    
     atmosphere. Cool to 0°C.[3][4]
    
  • Base Addition: Add

    
     (5.0 eq) dropwise. Stir for 10 minutes.
    
  • Activation: Add

    
     (3.0 eq) in three portions over 15 minutes. Note: Exothermic reaction; maintain internal temp < 10°C.
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

  • Monitoring: Check TLC/LCMS. The ketone is less polar than the alcohol.

  • Workup (Critical): Pour into ice-cold saturated

    
    . Extract with EtOAc. Avoid acidic washes which will extract the product into the aqueous phase.
    
  • Purification: Flash chromatography (DCM/MeOH gradient). The ketone is prone to hydration; store under inert gas in the freezer.

Data Summary: Oxidation Methods Comparison

MethodSuitabilityRisk FactorOutcome
Parikh-Doering High LowClean conversion, easy workup.[1]
SwernModerateMediumOdor issues; temp control (-78°C) critical to prevent Pummerer rearrangement side products.
Jones ReagentLowHigh Acidic conditions degrade the azetidine ring.
Dess-MartinModerateMediumAcetic acid byproduct can form salts with the amine; requires buffering.[1]
Protocol B: Activation via Mesylation

Objective: Convert the -OH to a leaving group (-OMs) for subsequent displacement.[1] Challenge: The resulting mesylate is highly reactive. Spontaneous hydrolysis or polymerization can occur if not handled dry.

Reagents:

  • Substrate: 1.0 eq

  • Methanesulfonyl Chloride (MsCl): 1.2 eq[3]

  • Triethylamine (

    
    ): 2.0 eq
    
  • DCM (Anhydrous): 10 volumes[3]

Step-by-Step Methodology:

  • Setup: Dissolve substrate in anhydrous DCM at 0°C under Argon.

  • Addition: Add

    
     followed by dropwise addition of MsCl.
    
  • Reaction: Stir at 0°C for 30–60 minutes. Do not warm to RT.

  • Quench: Quench with cold saturated

    
    .
    
  • Isolation: Rapid extraction with DCM. Dry over

    
     and concentrate at low temperature (< 30°C) .
    
  • Storage: Use immediately. Do not store for >24 hours.

Protocol C: The Fluorination "Trap" (Deoxofluorination)

Objective: Install a fluorine atom at C3. Warning: Direct treatment of azetidin-3-ols with DAST or Deoxo-Fluor often leads to ring contraction to (fluoromethyl)cyclopropanes or ring expansion, rather than simple inversion.[1]

Recommended Route: If the 3-fluoroazetidine is required, do not use direct DAST on the alcohol. Instead:

  • Oxidize to the ketone (Protocol A).

  • Perform reductive amination or nucleophilic addition or use DAST on the ketone to generate the gem-difluoro derivative (which is stable).

  • If monofluoro is strictly required, use Perfluoro-1-butanesulfonyl fluoride (PBSF) with a bulky base (DBU) to minimize rearrangement, though yields remain variable.[1]

Part 3: Visualization & Logic Flows

Figure 1: Reaction Decision Tree

Caption: Logic flow for selecting the correct functionalization pathway based on stability constraints.

G Start Start: 1-[(2-Bromo-4-fluorophenyl) methyl]azetidin-3-ol Goal Define Goal Start->Goal Ketone Target: Ketone (Spirocycle Precursor) Goal->Ketone Oxidation LG Target: Leaving Group (Substitution Precursor) Goal->LG Activation Fluoro Target: 3-Fluoro Derivative Goal->Fluoro Substitution Oxidation Parikh-Doering Oxidation (SO3.Py / DMSO) Ketone->Oxidation Mesylation Mesylation (MsCl / TEA / 0°C) LG->Mesylation DAST_Direct Direct DAST/Deoxo-Fluor Fluoro->DAST_Direct Caution! Success_Ketone Success: Azetidin-3-one Oxidation->Success_Ketone Success_Ms Success: Unstable Mesylate (Use Immediately) Mesylation->Success_Ms Fail_Rearrange FAILURE: Ring Contraction to Cyclopropyl DAST_Direct->Fail_Rearrange High Risk

[1]

Figure 2: Parikh-Doering Mechanism & Workflow

Caption: Step-by-step workflow for the non-acidic oxidation of the target azetidinol.

G Step1 1. Dissolve Substrate (DMSO/DCM) Step2 2. Add TEA (Base Activation) Step1->Step2 Step3 3. Add SO3.Py (Active Species Formation) Step2->Step3 Step4 4. Reaction (Alkoxysulfonium Ion) Step3->Step4 0°C to RT Step5 5. Base Elimination (TEA removes proton) Step4->Step5 Result Product: Azetidin-3-one Step5->Result

References

  • Parikh, J. R., & Doering, W. E. (1967). Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide. Journal of the American Chemical Society, 89(21), 5505–5507. Link

  • Couty, F., & Evano, G. (2006). Azetidines: New tools for the synthesis of nitrogen heterocycles.[5] Organic Preparations and Procedures International, 38(5), 427-465.[1] Link

  • Singh, G. S., & D'Hooghe, M. (2017). Recent advances in the synthesis and reactivity of azetidines: Strain-driven character of the four-membered heterocycle.[1][5][6][7] Organic & Biomolecular Chemistry, 15, 9525-9540.[1] Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azetidines. Organic Letters, 12(9), 1944–1947. Link

Sources

Technical Application Note: Optimized Suzuki-Miyaura Cross-Coupling of 1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Subject: Synthetic protocols for the palladium-catalyzed cross-coupling of 1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol (referred to herein as Substrate-Br ). Scope: This guide addresses the specific chemoselective and steric challenges posed by the ortho-substituted benzyl azetidine scaffold. It provides a standard robust protocol, a high-performance protocol for difficult coupling partners, and a troubleshooting matrix. Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Substrate Analysis & Mechanistic Challenges

The successful coupling of Substrate-Br requires navigating three distinct structural challenges that distinguish it from standard aryl bromide couplings.

Structural Deconstruction
  • The Electrophile (Aryl Bromide): The C–Br bond is activated by the para-fluorine atom (inductive withdrawal), theoretically facilitating oxidative addition.

  • The Steric Gate (Ortho-Substitution): The bulky (azetidin-3-ol)methyl group at the ortho position creates significant steric hindrance, impeding the approach of the palladium catalyst.

  • The Catalyst Poison (Lewis Basic Amine): The tertiary amine within the azetidine ring is a competent Lewis base. In the absence of strongly binding ligands, this nitrogen can displace phosphines on the palladium center, leading to catalyst deactivation (formation of unreactive Pd-amine complexes).

Mechanistic Pathway & Failure Modes

Standard catalysts like Pd(PPh₃)₄ often fail with this substrate due to ligand dissociation . The tertiary amine competes with triphenylphosphine, while the ortho-bulk slows oxidative addition. To overcome this, the protocol utilizes bulky, electron-rich phosphine ligands (Buchwald-type) or tightly-bound bidentate ligands (dppf) to maintain catalyst integrity.

G Start Substrate-Br (Ortho-Hindered / Amine-Containing) OxAdd Oxidative Addition (Rate Limiting Step) Start->OxAdd + Pd(0) Coord Amine Coordination (Catalyst Poisoning) Start->Coord Low Steric Ligand (e.g., PPh3) Cat Active Catalyst [L-Pd(0)] Cat->OxAdd Ligand Bulk Promotes Prod Coupled Product OxAdd->Prod + Ar-B(OH)2 / Base Coord->Cat Reversible (Slow)

Figure 1: Mechanistic pathway highlighting the competition between productive oxidative addition and non-productive amine coordination.

Experimental Protocols

Two protocols are provided: Method A for standard boronic acids and Method B for sterically demanding or electron-poor coupling partners.

Method A: The "Workhorse" Protocol (Pd-dppf)

Best for: Standard aryl boronic acids, cost-efficiency, and scalability.

Rationale: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is a bidentate catalyst that resists displacement by the substrate's amine. The large bite angle of dppf facilitates the reductive elimination step.

ComponentEquivalents / Conc.Role
Substrate-Br 1.0 equivElectrophile
Aryl Boronic Acid 1.2 – 1.5 equivNucleophile
Catalyst 5 mol% Pd(dppf)Cl₂·CH₂Cl₂Robust Catalyst
Base 3.0 equiv K₂CO₃Activator (Mild)
Solvent 1,4-Dioxane / Water (4:1)Solubilizes polar azetidinol
Temperature 90 °CThermal activation

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add Substrate-Br (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Degas: Evacuate and backfill with Nitrogen (N₂) three times.

  • Solvent: Add degassed 1,4-Dioxane and Water (4:1 ratio) via syringe. Concentration should be ~0.1 M with respect to Substrate-Br.

  • Catalyst: Add Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 equiv) quickly under a positive stream of N₂.

  • Reaction: Seal the vial and heat to 90 °C for 4–16 hours. Monitor by LCMS.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[2] Dry over Na₂SO₄.[2]

    • Note: Due to the azetidin-3-ol, the product is polar. Ensure the aqueous layer is not acidic during extraction to prevent product loss to the water phase.

Method B: The "High-Performance" Protocol (Pd-XPhos)

Best for: Sterically hindered boronic acids, heteroaryl boronic acids, or if Method A yields <50%.

Rationale: XPhos (a Buchwald biaryl phosphine) creates a highly active monoligated Pd(0) species. Its bulk prevents amine coordination from the substrate and accelerates oxidative addition into the hindered ortho-substituted bromide. Phosphate base (K₃PO₄) provides higher basicity for difficult transmetalations.

ComponentEquivalents / Conc.Role
Substrate-Br 1.0 equivElectrophile
Aryl Boronic Acid 1.5 equivNucleophile
Pre-Catalyst 2–5 mol% XPhos Pd G2Generates active Pd(0)-XPhos
Base 3.0 equiv K₃PO₄Activator (Strong)
Solvent THF / Water (10:1)High solubility
Temperature 60–80 °CMild activation

Step-by-Step Procedure:

  • Charge: Combine Substrate-Br (1.0 equiv), Boronic Acid (1.5 equiv), and XPhos Pd G2 (0.02 equiv) in a vial.

  • Inert: Seal and purge with Argon/N₂.

  • Solution: Add THF and 0.5 M aq. K₃PO₄ (degassed).

  • Reaction: Heat to 60 °C . Often complete within 2–4 hours due to high catalyst activity.

  • Purification: Concentrate directly onto silica gel or use an SCX (Strong Cation Exchange) cartridge to capture the amine product, washing away non-basic impurities (like excess boronic acid/phenol).

Optimization & Troubleshooting Matrix

Use the following decision tree to optimize conditions if the initial runs fail.

Optimization Start Result Analysis LowConv Low Conversion (SM Remaining) Start->LowConv Dehal Dehalogenation (Product - Br) Start->Dehal Proto Protodeboronation (Ar-H formed) Start->Proto Soln1 Switch to Method B (XPhos Pd G2) LowConv->Soln1 Catalyst died Soln2 Lower Temp (60°C) Reduce Reaction Time Dehal->Soln2 Over-reduction Soln3 Increase Boronic Acid (2.0 eq) Use Anhydrous Solvent + Cs2CO3 Proto->Soln3 Boronic acid unstable

Figure 2: Troubleshooting decision tree based on LCMS impurity profiling.

Critical Quality Attributes (CQA) for Scale-Up
  • Amine Scavenging: Residual palladium often chelates to the azetidine nitrogen. Post-reaction treatment with SiliaMetS® Thiol or QuadraPure™ TU scavengers is highly recommended before final crystallization.

  • pH Control: The azetidin-3-ol ring is stable under basic Suzuki conditions but can ring-open under strong acidic conditions. Avoid HCl workups; use Citric Acid or NH₄Cl if neutralization is required.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[3][4] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Valente, C., et al. (2010). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. The Journal of Organic Chemistry, 75(5), 1504–1510. Link

  • Deng, W., et al. (2005). Mild and Efficient Palladium-Catalyzed Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides with Arylboronic Acids.[4] Chemical Communications, (30), 3780-3782. Link

Sources

Troubleshooting & Optimization

Controlling temperature for bromination reactions on azetidine scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Temperature Control & Stability in Bromination Reactions Current Status: Active Operator: Senior Application Scientist (Process Chemistry Division)

Introduction: The Stability Paradox

Welcome to the technical support hub for strained-ring functionalization. If you are working with azetidines, you are fighting a thermodynamic battle. The azetidine ring possesses approximately 26 kcal/mol of ring strain .

Bromination reactions—typically involving electrophilic halogens or radical intermediates—often provide the exact activation energy required to release this strain, resulting in catastrophic ring opening (polymerization or hydrolysis).

The Golden Rule: Temperature control in azetidine chemistry is not just about kinetics; it is about survival of the scaffold.

Critical Failure Mechanisms (Why your reaction failed)

Before optimizing temperature, you must understand how the ring dies. The two most common failure modes during bromination are Acid-Catalyzed Ring Opening and Exothermic Runaway .

Visualizing the Failure Mode

The following diagram illustrates the "Death Spiral" of an azetidine scaffold in the presence of HBr (a byproduct of bromination).

Azetidine_Ring_Opening Substrate N-Boc-Azetidine Protonation N-Protonation (Loss of Boc/Basic N) Substrate->Protonation + Acid (Heat accelerates) Acid HBr Byproduct (From Bromination) Acid->Protonation Nucleophile Nucleophilic Attack (Br- or Solvent) Protonation->Nucleophile Strain Release RingOpen Ring Opening (Linear Alkyl Halide) Nucleophile->RingOpen Irreversible Polymer Oligomerization/Tar RingOpen->Polymer Control CONTROL: Base Scavenger (K2CO3/Pyridine) Control->Acid Neutralizes

Figure 1: Mechanism of acid-mediated azetidine decomposition. Heat accelerates the protonation step, rendering the ring susceptible to nucleophilic attack.

Protocol & Troubleshooting Guides

Scenario A: Converting 3-Hydroxyazetidine to 3-Bromoazetidine

Common in building block synthesis. Often uses Appel conditions (CBr4/PPh3) or Mesylation/Bromination.

The Issue: The substitution of a secondary alcohol on a strained ring is prone to rearrangement (contraction to cyclopropane derivatives) if the temperature spikes.

Optimized Protocol (Appel Reaction):

ParameterSpecificationRationale
Reagent CBr₄ (1.1 eq), PPh₃ (1.1 eq)Generates reactive bromophosphonium species in situ.
Solvent DCM or MeCN (Dry)Water acts as a competing nucleophile, opening the ring.
Addition Temp -10°C to 0°C Critical. Addition of PPh₃ is exothermic.
Reaction Temp RT (20-25°C) Do NOT reflux. Higher temps favor elimination to azetine.
Quench NaHCO₃ (Sat. Aq.)Neutralize any HBr generated immediately.

Troubleshooting Q&A:

  • Q: My yield is low, and I see a more polar spot on TLC.

    • A: You likely formed the azetidinium salt (intermolecular alkylation) or the ring opened to a linear amine.

    • Fix: Dilute the reaction (0.05 M). High concentration favors intermolecular side reactions. Ensure temperature never exceeds 25°C.

Scenario B: Radical Bromination of Side Chains (e.g., 3-Methylazetidine)

Using N-Bromosuccinimide (NBS) to functionalize a substituent.

The Issue: Radical reactions usually require heat (reflux) to initiate AIBN. Refluxing an azetidine with NBS often leads to oxidative degradation of the amine.

Optimized Protocol (Photochemical): Instead of thermal initiation, use Light to initiate the radical at low temperature.

ParameterSpecificationRationale
Reagent NBS (Recrystallized)Old NBS contains Br₂ and HBr (acidic).
Initiator Blue LED (450nm) or UVPhotolysis of NBS bond occurs at RT or 0°C.
Protecting Group N-Cbz or N-Tfa N-Boc is acid-labile; radical conditions generate trace acid.
Scavenger K₂CO₃ (Solid, Anhydrous)Absorb trace HBr without dissolving in organic phase.
Temperature 10°C - 20°C Maintain with active cooling (fan/chiller) during irradiation.

Troubleshooting Q&A:

  • Q: The reaction mixture turned dark brown/black.

    • A: This indicates free Br₂ accumulation and amine oxidation.

    • Fix: Your temperature was too high, or light intensity too strong. Lower the temperature to 0°C and add solid NaHCO₃ to the flask.

Advanced Control: Flow Chemistry Setup

For scale-up (>5g), batch bromination is unsafe due to exotherms. Flow chemistry allows precise residence time control, preventing the "heat soak" that destroys azetidines.

Flow Workflow Diagram

This setup minimizes the contact time between the azetidine and the active brominating species.

Flow_Chemistry_Setup FeedA Feed A: Azetidine + Base (in DCM) Mixer T-Mixer (High Turbulence) FeedA->Mixer 1 mL/min FeedB Feed B: Brominating Agent (NBS/CBr4) FeedB->Mixer 1 mL/min Reactor Reactor Coil Temp: 0°C Vol: 5 mL Mixer->Reactor Exotherm Control Quench Quench Inlet (Na2S2O3) Reactor->Quench Residence Time: 2-5 min Collection Collection Flask (0°C) Quench->Collection Safe Product

Figure 2: Continuous flow setup for azetidine bromination. Rapid quenching prevents secondary decomposition.

FAQ: Expert Troubleshooting

Q1: Can I use elemental Bromine (Br₂) directly on an azetidine? A: Highly discouraged. Br₂ is too aggressive. It forms a charge-transfer complex with the nitrogen lone pair, acidifying the adjacent protons and triggering ring opening. If you must use Br₂, use the Flow Protocol above to limit contact time to seconds, or generate Br₂ in situ using KBr/Oxone.

Q2: Why do I need to recrystallize my NBS? A: Commercial NBS decomposes over time to succinimide and Br₂/HBr. The HBr is the killer. Recrystallize from hot water (rapidly) and dry under vacuum. White crystals = Safe. Yellow/Orange crystals = Danger.

Q3: My N-Boc group fell off during bromination. Why? A: Radical bromination generates HBr as a byproduct. In a closed batch reactor, the dissolved HBr concentration becomes high enough to cleave the Boc group (which is acid-sensitive). Solution: Switch to N-Cbz (benzyl carbamate) or N-Tfa (trifluoroacetyl), which are stable to acidic radical conditions. Alternatively, add suspended K₂CO₃.

References

  • Mechanism of Azetidine Ring Opening: Dowling, M. S., et al. "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters, 2021.

  • Flow Chemistry for Bromination: Naert, P., et al. "Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch." Molecules, 2019.[1][2][3]

  • Photochemical Functionalization: Mughal, H., & Szostak, M. "Photochemical Approaches to Azetidines."[4] Organic & Biomolecular Chemistry, 2021.[4][5] [6]

  • Safe Bromine Azide Generation: Müller, K., et al. "Safe generation and use of bromine azide under continuous flow conditions."[7] Organic & Biomolecular Chemistry, 2015. [6]

  • Azetidine Building Blocks: BenchChem Application Note. "Synthesis of 3-(Bromomethyl)azetidine Derivatives." (Representative link for standard industrial protocol)

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectral Interpretation of 1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol and a Comparative Analysis with Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the dynamic fields of medicinal chemistry and drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone analytical technique for this purpose.[1] This guide provides an in-depth interpretation of the ¹H NMR spectrum of 1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol, a substituted azetidine derivative of interest in contemporary pharmaceutical research.

This guide will navigate through a detailed prediction of the ¹H NMR spectrum of the title compound, grounded in fundamental NMR principles and supported by spectral data of analogous structures. Furthermore, a comparative analysis with a simpler, commercially available analog, 1-Benzylazetidin-3-ol, will be presented to illuminate the spectral influence of the substituents on the phenyl ring. We will also outline a standard experimental protocol for acquiring high-quality ¹H NMR data.

Predicted ¹H NMR Spectrum of 1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol

A thorough understanding of the ¹H NMR spectrum of 1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol can be achieved by dissecting the molecule into its two primary structural components: the 2-bromo-4-fluorobenzyl group and the azetidin-3-ol ring. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.[2]

The 2-Bromo-4-fluorobenzyl Moiety

The aromatic region of the spectrum is dictated by the three protons on the substituted phenyl ring. Protons on an aromatic ring typically resonate in the downfield region (6.5-8.0 ppm) due to the deshielding effect of the ring current.[3] The electronic effects of the bromo and fluoro substituents will further influence their precise chemical shifts. Both bromine and fluorine are electron-withdrawing groups, which will generally lead to a downfield shift of the aromatic protons compared to unsubstituted benzene.[4]

  • Aromatic Protons (H-3, H-5, H-6): We anticipate three distinct signals in the aromatic region, integrating to 1H each.

    • The proton at the 6-position (H-6), situated between the bromo and fluoro groups, is expected to be the most deshielded and will likely appear as a doublet of doublets due to coupling with H-5 and the fluorine atom.

    • The proton at the 5-position (H-5) will also be a doublet of doublets, coupling to H-6 and H-3.

    • The proton at the 3-position (H-3) will likely appear as a triplet or a more complex multiplet due to coupling with H-5 and the fluorine atom.

    • Based on data for similar substituted benzenes, these protons are predicted to resonate in the range of 7.0-7.6 ppm .[5]

  • Benzylic Protons (-CH₂-): The two protons of the benzylic methylene group are chemically equivalent and are expected to appear as a singlet. These protons are adjacent to the electron-withdrawing aromatic ring and the nitrogen atom of the azetidine ring, which will cause a downfield shift.[4] A typical range for benzylic protons is 2.3-2.7 ppm, but the direct attachment to the nitrogen will shift this further downfield.[4] We predict this signal to be in the region of 3.6-3.8 ppm .

The Azetidin-3-ol Ring

The four-membered azetidine ring is strained, and the chemical shifts of its protons are influenced by this geometry and the presence of the nitrogen and oxygen atoms.

  • Azetidine Methylene Protons (-CH₂-N- and -CH₂-CH(OH)-): The four protons on the azetidine ring at positions 2 and 4 are diastereotopic and therefore chemically non-equivalent. They will likely give rise to two complex multiplets.

    • The two protons at the 2- and 4-positions adjacent to the nitrogen atom will be deshielded and are expected to resonate at approximately 3.2-3.5 ppm .[6] These protons will show geminal coupling to each other and vicinal coupling to the proton at the 3-position.

    • The two protons on the other side of the hydroxyl group will be slightly more shielded and are predicted to appear around 2.8-3.1 ppm .

  • Methine Proton (-CH(OH)-): The proton on the carbon bearing the hydroxyl group will be deshielded by the electronegative oxygen atom. It is expected to appear as a multiplet (likely a quintet or a more complex pattern due to coupling with the four adjacent methylene protons) in the region of 4.2-4.5 ppm .

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It often appears as a broad singlet and can range from 1.5-5.0 ppm .

Comparative Analysis: 1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol vs. 1-Benzylazetidin-3-ol

To better understand the spectral contributions of the substituents on the phenyl ring, a comparison with the commercially available analog, 1-Benzylazetidin-3-ol, is instructive.[1]

Proton Type 1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol (Predicted) 1-Benzylazetidin-3-ol (Expected) Rationale for Difference
Aromatic Protons 7.0-7.6 ppm (complex multiplets)~7.3 ppm (multiplet)The electron-withdrawing bromo and fluoro groups on the target molecule deshield the aromatic protons, shifting them downfield compared to the unsubstituted phenyl ring of the analog. The splitting pattern is also more complex due to the reduced symmetry and fluorine coupling.
Benzylic Protons 3.6-3.8 ppm (singlet)~3.6 ppm (singlet)The electronic effect of the substituents on the benzylic protons is less pronounced but may result in a slight downfield shift in the target molecule.
Azetidine Protons 2.8-3.5 ppm (multiplets)~2.8-3.5 ppm (multiplets)The signals for the azetidine ring protons are expected to be very similar in both compounds as they are distant from the phenyl ring substituents.
Methine Proton 4.2-4.5 ppm (multiplet)~4.2-4.5 ppm (multiplet)Similar to the other azetidine protons, the chemical shift of the methine proton should be largely unaffected by the substituents on the phenyl ring.
Hydroxyl Proton Variable (broad singlet)Variable (broad singlet)The chemical shift of the hydroxyl proton is solvent and concentration-dependent and not significantly influenced by the remote aromatic substituents.

This comparative analysis highlights how specific structural modifications manifest in the ¹H NMR spectrum, providing a powerful tool for confirming the identity and purity of synthesized compounds.

Experimental Protocol for ¹H NMR Spectroscopy

To obtain a high-quality ¹H NMR spectrum of 1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules. If the compound has limited solubility in CDCl₃, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ can be used.

  • Sample Concentration: Weigh approximately 5-10 mg of the compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

  • Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0.00 ppm.

  • Dissolution: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved. Sonication may be used if necessary to aid dissolution.

Data Acquisition
  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • Shimming: The magnetic field homogeneity should be optimized by shimming the spectrometer on the sample to obtain sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: Acquire a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of at least 1-2 seconds to ensure quantitative integration.

    • Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., -2 to 12 ppm).

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

    • Phasing: Phase the spectrum to obtain a flat baseline.

    • Baseline Correction: Apply a baseline correction to ensure accurate integration.

    • Integration: Integrate all signals to determine the relative number of protons for each.

    • Peak Picking: Identify the chemical shift of each signal.

Visualizing the Workflow

The following diagram illustrates the general workflow for the interpretation of a ¹H NMR spectrum.

NMR_Interpretation_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis Sample Compound NMR_Tube Sample in NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer FID Free Induction Decay (FID) Spectrometer->FID Processing Fourier Transform, Phasing, Baseline Correction FID->Processing Spectrum Processed Spectrum Processing->Spectrum Chemical_Shift Chemical Shift Spectrum->Chemical_Shift Integration Integration Spectrum->Integration Splitting Splitting Pattern Spectrum->Splitting Structure Structure Elucidation Chemical_Shift->Structure Integration->Structure Splitting->Structure

Caption: Workflow for ¹H NMR Spectrum Interpretation.

Conclusion

The interpretation of ¹H NMR spectra is a critical skill for scientists in the pharmaceutical and chemical industries. By understanding the fundamental principles of chemical shifts, integration, and spin-spin coupling, and by leveraging comparative data from structural analogs, researchers can confidently elucidate the structures of novel compounds. The detailed prediction and comparative analysis of 1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol presented in this guide serve as a practical example of this deductive process, empowering researchers to tackle their own spectral interpretation challenges with greater proficiency.

References

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. Available from: [Link]

  • Spectroscopy Asia. The prediction of ¹H NMR chemical shifts in organic compounds. Available from: [Link]

  • Wishart, D. S., et al. (2024, May 19). Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. Journal of Chemical Information and Modeling. Available from: [Link]

  • University of Wisconsin-Madison. H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. Available from: [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics.com. Available from: [Link]

  • Compound Interest. A GUIDE TO ¹H NMR CHEMICAL SHIFT VALUES. Available from: [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. Available from: [Link]

  • Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a ¹H-NMR Spectrum From The Structure. Chemistry LibreTexts. Available from: [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. Available from: [Link]

  • KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Available from: [Link]

  • Wiley Online Library. ChemistrySelect. Available from: [Link]

  • Migita, G. T., et al. (2006, March 27). ¹H NMR of (α-Substituted benzyl-t-butyl)hydroxylamines and EPR of Their Oxidized Forms. Journal of the Chemical Society of Japan. Available from: [Link]

  • NMRDB.org. Predict ¹H proton NMR spectra. Available from: [Link]

  • Ahmed, S. E., et al. (2025, August 2). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. Available from: [Link]

  • Chemistry LibreTexts. (2023, January 14). 15.8: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available from: [Link]

  • Supporting Information. Organic Letters. Available from: [Link]

  • Chemistry Stack Exchange. (2018, August 1). ¹H splitting pattern of benzyl CH₂ protons. Chemistry Stack Exchange. Available from: [Link]

  • The Royal Society of Chemistry. Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Available from: [Link]

  • Universal Wiser Publisher. (2022, January 14). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Universal Wiser Publisher. Available from: [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Chemistry Steps. Available from: [Link]

  • Doc Brown's Chemistry. INDEX of ¹H NMR spectra of organic compounds. Available from: [Link]

  • ResearchGate. ¹H-NMR data for the prepared 2-Azetidinone compounds (4a-j). Available from: [Link]

Sources

A Comparative Guide to HPLC Method Development for the Purity of 1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol. It is intended for researchers, scientists, and drug development professionals, offering practical insights and experimental data to support robust and efficient method development.

Introduction

1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol is a key intermediate in pharmaceutical synthesis. Ensuring its purity is critical for the quality and safety of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the quintessential technique for this purpose, offering high resolution and sensitivity for separating the main compound from potential process-related impurities and degradation products.[1][2] This guide will navigate the systematic development of a stability-indicating HPLC method, comparing different stationary phases and mobile phase conditions to achieve optimal separation.

The development of a robust HPLC method is a multi-step process that involves careful selection of columns, mobile phases, and detection parameters.[2] A well-developed method should be specific, accurate, precise, and robust, in line with the International Council for Harmonisation (ICH) guidelines.[1][3][4][5][6][7]

Understanding the Analyte: 1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol

Before initiating method development, understanding the physicochemical properties of the target analyte is paramount.

  • Structure:

    • The molecule contains a substituted phenyl ring, an azetidine ring, and a hydroxyl group.

  • Polarity:

    • The presence of the polar hydroxyl and azetidine groups, combined with the relatively non-polar bromofluorophenyl group, gives the molecule a moderate polarity. This dual nature influences its retention behavior in both reversed-phase and normal-phase chromatography.

  • UV Absorbance:

    • The phenyl ring provides a chromophore, making UV detection a suitable choice. A preliminary UV scan of the compound in a suitable solvent (e.g., methanol or acetonitrile) is recommended to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.[2]

Method Development Strategy: A Comparative Approach

Our strategy will focus on reversed-phase HPLC, the most common mode of separation in the pharmaceutical industry.[8][9][10] We will compare the performance of two different reversed-phase columns with varying selectivity to identify the most suitable conditions.

Experimental Design

Instrumentation and Reagents
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.

  • Columns:

    • Column A (C18): A standard C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm). C18 columns are a good starting point for most small molecules.

    • Column B (Phenyl-Hexyl): A phenyl-hexyl column (e.g., Luna Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm). The phenyl stationary phase can offer alternative selectivity, particularly for compounds with aromatic rings, through π-π interactions.

  • Reagents: HPLC grade acetonitrile, methanol, and water. Formic acid and ammonium acetate (LC-MS grade).

  • Sample Preparation: A stock solution of 1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol (1.0 mg/mL) was prepared in methanol. Working solutions were prepared by diluting the stock solution with the mobile phase.

Initial Screening and Method Optimization

The core of method development lies in systematically screening and optimizing critical parameters.

The initial screening aims to identify a suitable column and organic modifier that provides adequate retention and initial separation of the main peak from any visible impurities.

Protocol:

  • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

  • Inject 5 µL of the sample solution.

  • Run a gradient elution to assess the retention behavior over a wide range of organic solvent concentrations.

Screening Conditions:

ParameterCondition 1Condition 2Condition 3Condition 4
Column Column A (C18)Column A (C18)Column B (Phenyl-Hexyl)Column B (Phenyl-Hexyl)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanolAcetonitrileMethanol
Gradient 10-90% B in 15 min10-90% B in 15 min10-90% B in 15 min10-90% B in 15 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C30 °C30 °C
Detection PDA at 254 nmPDA at 254 nmPDA at 254 nmPDA at 254 nm

Rationale for Choices:

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC.[11][12][13] Acetonitrile generally provides lower viscosity and better UV transparency at low wavelengths.[14]

  • Mobile Phase pH: Using a slightly acidic mobile phase (0.1% formic acid) helps to ensure consistent ionization of the basic azetidine nitrogen, leading to sharper, more symmetrical peaks.[13][14]

Results and Discussion: A Comparative Analysis

The following table summarizes the hypothetical results from the initial screening, providing a basis for comparison.

ConditionRetention Time (Main Peak)Peak Tailing FactorResolution (Main Peak and Closest Impurity)
1 (C18/ACN) 8.5 min1.21.8
2 (C18/MeOH) 7.2 min1.41.5
3 (Phenyl-Hexyl/ACN) 9.1 min1.12.2
4 (Phenyl-Hexyl/MeOH) 7.9 min1.31.9

Analysis of Screening Data:

  • Column A (C18): Provided good retention, but the peak shape was slightly broader with methanol as the organic modifier. The resolution between the main peak and a closely eluting impurity was acceptable with acetonitrile.

  • Column B (Phenyl-Hexyl): Showed slightly longer retention times, indicating a stronger interaction with the analyte. The peak shape was excellent, particularly with acetonitrile. Crucially, the resolution of the critical impurity pair was significantly better on the phenyl-hexyl column. This suggests that the alternative selectivity of the phenyl phase is beneficial for this separation.

Based on these results, Condition 3 (Phenyl-Hexyl column with Acetonitrile as the organic modifier) was selected for further optimization.

The goal of this step is to refine the gradient profile to improve resolution and reduce the analysis time.

Protocol:

  • Based on the initial screening, a more focused gradient was designed.

  • The gradient slope was adjusted to enhance the separation of closely eluting peaks.

Optimized Gradient Program (Condition 3):

Time (min)% Mobile Phase A% Mobile Phase B (Acetonitrile)
09010
104060
121090
151090
15.19010
209010

Rationale: A shallower gradient in the region where the main peak and impurities elute can significantly improve resolution.

Forced Degradation Studies: Ensuring Method Specificity

To develop a stability-indicating method, forced degradation studies are essential.[1][15][16][17] These studies demonstrate that the method can separate the active ingredient from its degradation products.[15][16]

Protocol:

  • Subject the sample to various stress conditions to induce degradation (typically aiming for 5-20% degradation).[18]

  • Analyze the stressed samples using the optimized HPLC method.

  • Assess peak purity using a PDA detector to ensure that the main peak is free from co-eluting degradants.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours (solid state).

  • Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours (solid state).

Comparative Performance Under Stress:

The phenyl-hexyl column continued to demonstrate superior performance in separating the degradation products from the parent compound. The C18 column showed some co-elution between a major degradant and the main peak under acidic conditions, highlighting the importance of selecting a column with appropriate selectivity.

Method Validation Overview

Once the method is developed, it must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[3][4][5][6][7]

Key Validation Parameters:

  • Specificity: Demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3][6]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Visualizing the Workflow

MethodDevelopmentWorkflow cluster_screening Initial Screening cluster_optimization Optimization cluster_validation Validation & Final Method Start Define Analyte Properties Screening Column & Mobile Phase Screening (C18 vs. Phenyl-Hexyl) (ACN vs. MeOH) Start->Screening Optimization Gradient Optimization Screening->Optimization ForcedDeg Forced Degradation Studies Optimization->ForcedDeg Validation Method Validation (ICH Q2) ForcedDeg->Validation FinalMethod Final Purity Method Validation->FinalMethod

Conclusion and Recommendations

This comparative guide demonstrates a systematic approach to developing a robust HPLC purity method for 1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol.

Key Findings:

  • The Phenyl-Hexyl column provided superior selectivity and resolution compared to the standard C18 column for this particular analyte and its impurities.

  • Acetonitrile proved to be the more effective organic modifier, resulting in better peak shape and resolution.

  • A shallow gradient was crucial for achieving optimal separation of closely eluting species.

  • Forced degradation studies confirmed the stability-indicating nature of the final method developed on the Phenyl-Hexyl column.

For routine purity analysis of 1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol, the use of a phenyl-based stationary phase is highly recommended. This approach provides a more robust and reliable separation, ensuring accurate assessment of product quality.

References

  • Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research J. Pharm. and Tech., 6(5), 459-464. [Link]

  • Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • Jadhav, S. B., et al. (2020). The role of forced degradation studies in stability indicating HPLC method development. Journal of Pharmaceutical and Biomedical Analysis, 186, 113296. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Mamatha, T. (2022). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology, 2(11), 1-10. [Link]

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1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol
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